(5-Amino-1,2,4-oxadiazol-3-yl)(4-nitrophenyl)methanone
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Overview
Description
(5-Amino-1,2,4-oxadiazol-3-yl)(4-nitrophenyl)methanone: is a heterocyclic compound that contains both an oxadiazole ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of Hydrazides with Isocyanates: One common method involves the reaction of hydrazides with isocyanates to form hydrazine-1-carboxamides, followed by cyclization using p-toluenesulfonyl chloride and triethylamine.
Nitration and Oxidation: Another method involves the nitration of 3-amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan with 100% nitric acid.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the nitro group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in concentrated sulfuric acid.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: Formation of oxadiazolone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted oxadiazoles.
Scientific Research Applications
Chemistry:
Biology and Medicine:
- Potential applications as antimicrobial and anticancer agents due to its ability to inhibit enzymes like thymidylate synthetase .
Industry:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it shows antitumor activity by inhibiting thymidylate synthetase, leading to the prevention of DNA synthesis . This inhibition disrupts the replication process in cancer cells, thereby exerting its anticancer effects.
Comparison with Similar Compounds
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-1-oxide (BNFF): Structurally similar and used in similar applications.
3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: Another compound with similar energetic properties.
Uniqueness:
- The presence of both an oxadiazole ring and a nitrophenyl group makes it unique in its reactivity and potential applications.
- Its ability to undergo various chemical reactions and its potential as an energetic material set it apart from other similar compounds.
Properties
CAS No. |
51807-83-1 |
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Molecular Formula |
C9H6N4O4 |
Molecular Weight |
234.17 g/mol |
IUPAC Name |
(5-amino-1,2,4-oxadiazol-3-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C9H6N4O4/c10-9-11-8(12-17-9)7(14)5-1-3-6(4-2-5)13(15)16/h1-4H,(H2,10,11,12) |
InChI Key |
ZEWLCPROXYHDDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NOC(=N2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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